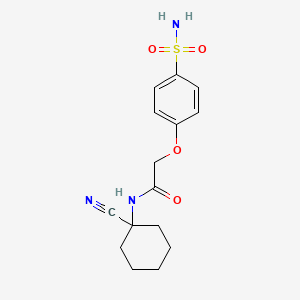
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a potent agonist of adenosine A1 receptors and has been shown to exhibit a wide range of biological effects.
作用机制
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide is a potent agonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a critical role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors by N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of biological effects.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. In addition, N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which makes it an ideal tool for studying the physiological and pharmacological effects of adenosine. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. In addition, N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide may have off-target effects that could confound the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide. One area of research is the development of novel N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide analogs that exhibit improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the therapeutic potential of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in various disease models, including ischemic heart disease, Parkinson's disease, and Alzheimer's disease. Finally, the use of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in combination with other drugs or therapies may also be explored as a potential treatment strategy.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonamide with 1-cyanocyclohexylamine to form 4-(1-cyanocyclohexylamino)benzenesulfonamide. This compound is then reacted with 2-(bromomethyl)phenyl acetate to produce N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide. The final product is obtained through purification and recrystallization.
科学研究应用
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological effects, including anti-inflammatory, cardioprotective, and neuroprotective properties. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, including ischemic heart disease, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c16-11-15(8-2-1-3-9-15)18-14(19)10-22-12-4-6-13(7-5-12)23(17,20)21/h4-7H,1-3,8-10H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWYRYCRSJZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

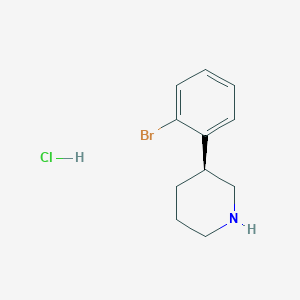
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)
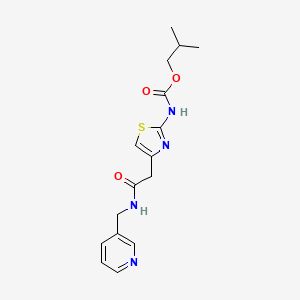
![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)

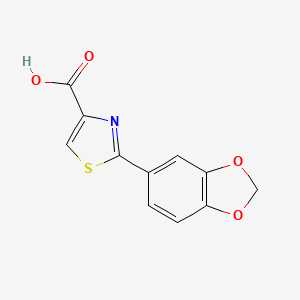
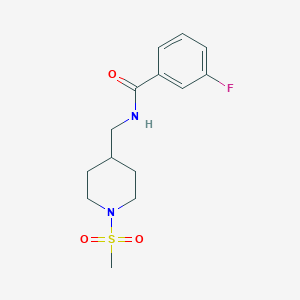

![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2435892.png)
![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)
![2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435895.png)
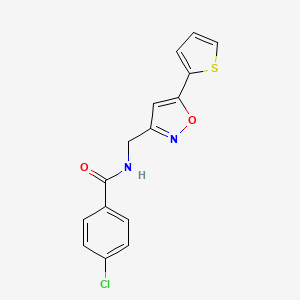
![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)